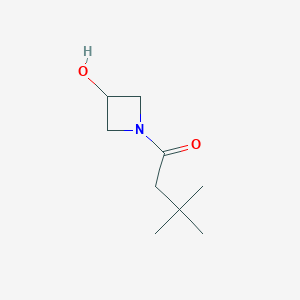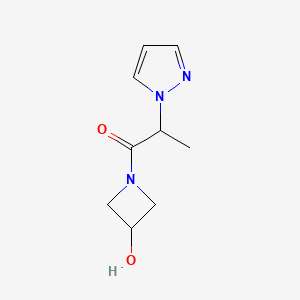![molecular formula C12H17NO2 B1468893 1-[(4-Éthoxyphényl)méthyl]azétidine-3-ol CAS No. 1339054-92-0](/img/structure/B1468893.png)
1-[(4-Éthoxyphényl)méthyl]azétidine-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines, including 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . One method involves the Staudinger reaction, a [2+2] ketene-imine cycloaddition . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .Molecular Structure Analysis
The molecular structure of 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol is defined by its molecular formula, C12H17NO2. Further details about its structure would require more specific information or advanced analytical techniques.Applications De Recherche Scientifique
Synthèse de dérivés d'acides aminés hétérocycliques
Le composé sert de précurseur dans la synthèse de nouveaux dérivés d'acides aminés hétérocycliques. Ces dérivés sont obtenus par addition aza-Michael de NH-hétérocycles avec des méthyl 2-(azétidine- ou oxétane-3-ylidène)acétates . Ce processus est crucial pour le développement de nouveaux composés présentant des activités biologiques potentielles.
Développement d'antibiotiques β-lactames
“1-[(4-Éthoxyphényl)méthyl]azétidine-3-ol” peut être utilisé dans la synthèse de N-(4-éthoxyphényl) azétidine-2-ones, qui sont des intermédiaires clés dans la production d'antibiotiques β-lactames . Ces antibiotiques jouent un rôle important dans le traitement des infections bactériennes.
Formation d'oxétanes spirocycliques
Ce composé est un bloc de construction polyvalent dans la formation d'oxétanes spirocycliques fonctionnalisés . Les oxétanes spirocycliques sont importants en chimie médicinale en raison de leurs propriétés pharmacologiques potentielles.
Réactions de couplage croisé de Suzuki-Miyaura
Le cycle azétidine dans le composé peut subir des réactions de couplage croisé de Suzuki-Miyaura pour créer une variété de molécules fonctionnalisées . Cette réaction est largement utilisée dans l'industrie pharmaceutique pour créer des molécules complexes.
Déprotection N oxydative
Le groupe éthoxyphényle dans le composé peut être éliminé par oxydation par le nitrate de cérium et d'ammonium, ce qui est une étape cruciale dans la synthèse de diverses molécules biologiquement actives . Cette méthode fournit une voie directe vers les β-lactames N-non substitués.
Orientations Futures
Mécanisme D'action
, also known as 2-azetidinones or β-lactams, are a class of compounds that have been extensively studied for their diverse pharmacological activities. They are key structural elements of several classes of β-lactam antibiotics, including penams, cephems, penems, monobactams, carbapenems, and trinems .
The mode of action of β-lactam antibiotics generally involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, which are enzymes involved in the final stages of constructing the bacterial cell wall .
The biochemical pathway affected by this action is the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this pathway, β-lactam antibiotics can effectively kill bacteria by causing them to burst due to osmotic pressure .
The pharmacokinetics of β-lactam antibiotics can vary widely, but generally, they are well absorbed orally and are widely distributed throughout the body. They are typically excreted unchanged in the urine .
The result of action is the death of bacterial cells, leading to the resolution of bacterial infections .
The action environment can significantly influence the efficacy of β-lactam antibiotics. Factors such as pH, presence of other substances, and temperature can affect the stability and activity of these drugs .
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-15-12-5-3-10(4-6-12)7-13-8-11(14)9-13/h3-6,11,14H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAWMVMRCWFURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1468811.png)







![3-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1468824.png)
![2-ethyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1468825.png)

![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)


